molecular formula C25H25BrN2O3 B5736223 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5736223
M. Wt: 481.4 g/mol
InChI Key: DKHXKGVKCWCESU-UHFFFAOYSA-N
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Description

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is a synthetic organic compound with the molecular formula C25H25BrN2O3 and a molecular weight of 481.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy intermediate.

    Coupling with benzamide: The intermediate is then coupled with a benzamide derivative under suitable conditions to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamide compounds.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide: This compound has a similar structure but with a pyrazolylmethyl group instead of a morpholinylmethyl group.

    4-[(2-bromophenoxy)methyl]benzamide: A simpler compound lacking the morpholinylmethyl and phenyl groups.

Uniqueness

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O3/c26-23-6-1-2-7-24(23)31-18-19-8-10-21(11-9-19)25(29)27-22-5-3-4-20(16-22)17-28-12-14-30-15-13-28/h1-11,16H,12-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHXKGVKCWCESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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